2-(Aminomethyl)-1-fluoronaphthalene
Description
Contextual Significance within Fluorinated Naphthalene (B1677914) Derivatives
The introduction of a fluorine atom onto a naphthalene scaffold can profoundly influence its biological and chemical properties. Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can alter a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. semanticscholar.org
Naphthalene itself is a versatile scaffold in drug discovery, with derivatives showing a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.gov The strategic placement of fluorine on the naphthalene ring is a common tactic in medicinal chemistry to enhance these properties. For instance, fluorination can block metabolic pathways, leading to a longer duration of action for a drug candidate. semanticscholar.org
Table 1: General Properties of Related Fluoronaphthalenes
| Property | 1-Fluoronaphthalene (B124137) | 2-Fluoronaphthalene |
|---|---|---|
| Molecular Formula | C₁₀H₇F | C₁₀H₇F |
| Molecular Weight | 146.16 g/mol | 146.16 g/mol |
| Appearance | Colorless liquid | Not specified |
| Boiling Point | 215 °C | Not specified |
| Melting Point | -13 °C | Not specified |
Overview of Strategic Research Directions for Aminomethylated Fluoronaphthalenes
The aminomethyl group is another crucial pharmacophore in drug design. Its basic nature can facilitate interactions with acidic residues in biological targets and improve the solubility of a compound. The combination of an aminomethyl group with a fluorinated naphthalene core, as in the theoretical "2-(Aminomethyl)-1-fluoronaphthalene," represents a strategic direction in the design of novel bioactive molecules.
Research into aminomethylated hydroxynaphthalenes has highlighted their potential in developing therapeutics, including those for parasitic diseases. researchgate.net The synthesis of such compounds often involves the Mannich reaction. researchgate.net While specific research directions for aminomethylated fluoronaphthalenes are not detailed in the available literature, the general strategy would likely involve leveraging the synergistic effects of both the fluorine atom and the aminomethyl group to create compounds with enhanced efficacy and favorable pharmacokinetic profiles.
Structure
3D Structure
Properties
CAS No. |
1261453-95-5 |
|---|---|
Molecular Formula |
C11H10FN |
Molecular Weight |
175.20 g/mol |
IUPAC Name |
(1-fluoronaphthalen-2-yl)methanamine |
InChI |
InChI=1S/C11H10FN/c12-11-9(7-13)6-5-8-3-1-2-4-10(8)11/h1-6H,7,13H2 |
InChI Key |
ZWECIOAMZLEDKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2F)CN |
Origin of Product |
United States |
Reactivity and Reaction Mechanisms of 2 Aminomethyl 1 Fluoronaphthalene
Reactions Involving the Aminomethyl Group
The primary amine of the aminomethyl group is a key center of reactivity, readily participating in a variety of nucleophilic reactions.
Nucleophilic Reactivity of the Amine
The nitrogen atom of the aminomethyl group possesses a lone pair of electrons, rendering it nucleophilic. This inherent nucleophilicity allows it to react with a wide range of electrophiles. The reactivity of the amine can be influenced by the electron-withdrawing nature of the fluoronaphthalene ring system, which may slightly diminish its basicity and nucleophilicity compared to simple alkylamines. However, it remains a potent nucleophile capable of participating in numerous transformations.
Cyclization Reactions and Heterocycle Formation
The bifunctional nature of 2-(aminomethyl)-1-fluoronaphthalene, containing both a nucleophilic amine and an aromatic ring system, makes it a valuable precursor for the synthesis of various nitrogen-containing heterocycles. Intramolecular cyclization reactions can be initiated by reacting the aminomethyl group with a suitable electrophile, followed by ring closure onto the naphthalene (B1677914) core. For instance, reaction with appropriate dicarbonyl compounds or their equivalents can lead to the formation of fused heterocyclic systems.
While specific examples for this compound are not extensively documented, analogous reactions with other aminomethylnaphthalene derivatives suggest pathways to complex polycyclic structures. The strategic placement of the aminomethyl and fluoro substituents can influence the regioselectivity of these cyclization reactions.
Alkylation and Acylation of the Amine Functionality
The primary amine of this compound readily undergoes alkylation and acylation reactions. These reactions are fundamental in modifying the structure and properties of the molecule.
Alkylation: Reaction with alkyl halides (R-X, where X = Cl, Br, I) leads to the formation of secondary, tertiary amines, and even quaternary ammonium (B1175870) salts, depending on the reaction conditions and the stoichiometry of the alkylating agent. The general mechanism involves the nucleophilic attack of the amine on the electrophilic carbon of the alkyl halide.
| Reagent | Product Type | General Reaction |
| Alkyl Halide (R-X) | Secondary Amine | 2-(R-NHCH₂)-1-fluoronaphthalene |
| Alkyl Halide (R-X, excess) | Tertiary Amine | 2-(R₂NCH₂)-1-fluoronaphthalene |
| Alkyl Halide (R-X, further excess) | Quaternary Ammonium Salt | [2-(R₃N⁺CH₂)-1-fluoronaphthalene]X⁻ |
Acylation: Acylation of the amine with acyl chlorides (RCOCl) or acid anhydrides ((RCO)₂O) in the presence of a base yields the corresponding amides. This reaction is typically rapid and proceeds via a nucleophilic acyl substitution mechanism. The resulting amide is significantly less basic and nucleophilic than the starting amine.
| Reagent | Product Type | General Reaction |
| Acyl Chloride (RCOCl) | Amide | 2-(RCONHCH₂)-1-fluoronaphthalene |
| Acid Anhydride ((RCO)₂O) | Amide | 2-(RCONHCH₂)-1-fluoronaphthalene |
Reactions Involving the 1-Fluoronaphthalene (B124137) Core
The 1-fluoronaphthalene moiety of the molecule is susceptible to aromatic substitution reactions, with the regiochemical outcome being influenced by the directing effects of both the fluorine and aminomethyl substituents.
Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) is a hallmark reaction of aromatic compounds. In the case of this compound, the position of electrophilic attack on the naphthalene ring is directed by the combined electronic effects of the existing substituents.
-CH₂NH₂ (Aminomethyl group): This group is generally considered to be an activating group and an ortho, para-director. Its activating nature stems from the ability of the nitrogen's lone pair to donate electron density to the ring system through resonance, although this effect is transmitted through the methylene (B1212753) spacer.
-F (Fluoro group): The fluorine atom is a deactivating group due to its strong inductive electron-withdrawing effect. However, it is also an ortho, para-director because of its ability to donate a lone pair of electrons through resonance.
The interplay of these directing effects determines the regioselectivity of EAS reactions. The aminomethyl group, being activating, will generally have a stronger influence on the position of substitution than the deactivating fluorine atom. Therefore, electrophilic attack is predicted to occur preferentially at the positions ortho and para to the aminomethyl group. Given the substitution pattern, the most likely positions for electrophilic attack are C4 and C8.
| Position | Relation to -CH₂NH₂ | Relation to -F | Predicted Reactivity |
| 3 | ortho | ortho | Sterically hindered |
| 4 | meta | meta | Activated by -CH₂NH₂ |
| 5 | para | - | Deactivated by -F |
| 6 | - | - | Less activated |
| 7 | - | - | Less activated |
| 8 | ortho | - | Activated by -CH₂NH₂, sterically accessible |
Based on these considerations, electrophilic substitution is most likely to occur at the C4 and C8 positions. The precise ratio of the products would depend on the specific electrophile and the reaction conditions. For example, in nitration or Friedel-Crafts acylation, a mixture of 4- and 8-substituted products would be expected.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for aryl halides. masterorganicchemistry.comnih.govlibretexts.org The reaction typically proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The presence of electron-withdrawing groups ortho or para to the leaving group is known to accelerate this reaction by stabilizing the negative charge of the intermediate. masterorganicchemistry.com
For this compound, the fluorine atom serves as the leaving group. The aminomethyl group (-CH₂NH₂) at the C2 position is generally considered to be weakly electron-donating or at best, neutral in its electronic effect on the aromatic ring, which would not significantly activate the ring towards traditional SNAr. However, the reactivity could be influenced by the reaction conditions, such as the use of strong nucleophiles or high temperatures. In the absence of activating groups, SNAr reactions on unactivated aryl fluorides are challenging but can be achieved under specific conditions. mdpi.com
C-F Bond Activation and Functionalization
The carbon-fluorine bond is the strongest single bond to carbon, making its activation a significant area of research in organic synthesis.
Transition Metal-Catalyzed C-F Activation
Transition metal complexes, particularly those of nickel, palladium, and copper, are widely employed to catalyze the functionalization of C-F bonds. These reactions often involve the oxidative addition of the C-F bond to a low-valent metal center. For a molecule like this compound, the aminomethyl group could potentially act as a directing group, facilitating ortho-C-H activation or influencing the regioselectivity of C-F bond functionalization. However, no specific examples of transition metal-catalyzed C-F activation for this compound have been reported.
Transition-Metal-Free C-F Activation
Recent advancements have led to methods for C-F bond activation without the use of transition metals. scirp.org These can involve the use of strong bases, main-group organometallics, or photochemical methods. scirp.orgorgsyn.org For instance, reactions of polyfluoroarenes with strong nucleophiles can lead to substitution under metal-free conditions. mdpi.com While these methods have been applied to a range of fluoroarenes, their application to this compound has not been documented.
Reduction and Oxidation Pathways of the Naphthalene System
The naphthalene ring system can undergo both reduction and oxidation reactions. Reduction, often achieved through methods like Birch reduction (dissolving metal in liquid ammonia) or catalytic hydrogenation, would lead to various di- and tetrahydronaphthalene derivatives. The substituents on the ring can influence the regioselectivity of these reductions.
Oxidation of naphthalenes can lead to a variety of products, including naphthoquinones or phthalic anhydrides under more forcing conditions. The aminomethyl group in this compound would likely be susceptible to oxidation itself, potentially complicating reactions targeting the naphthalene core. Enzymatic oxidation of naphthalene derivatives has also been studied, often leading to dihydroxylated products.
Mechanistic Investigations of Key Transformations
Elucidation of Reaction Intermediates
Understanding the intermediates in a chemical reaction is key to elucidating its mechanism. For the potential reactions of this compound, various intermediates could be postulated. In an SNAr reaction, the key intermediate would be the Meisenheimer complex. In transition metal-catalyzed C-F activation, organometallic intermediates involving the metal center inserted into the C-F bond would be expected. In radical reactions, radical anions or neutral aryl radicals could be formed. However, without experimental or computational studies on this compound, the structures and properties of these potential intermediates remain purely speculative.
Transition State Analysis of this compound Reactions
The reactivity of this compound is intrinsically linked to the stability of the transition states formed during its chemical transformations. A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction, representing the energy barrier that must be overcome for reactants to convert into products. masterorganicchemistry.comgithub.io The analysis of these transition states provides crucial insights into reaction mechanisms and rates.
Due to the complex electronic nature of this compound, with both an electron-donating aminomethyl group and an electron-withdrawing fluorine atom on the naphthalene core, its reactions can proceed through various pathways, each with a unique transition state. Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for modeling these fleeting structures and calculating their energies. mit.eduims.ac.jpsciencedaily.com
A key aspect of the reactivity of the aminomethyl group involves reactions at the benzylic-like position. The stability of any radical or ionic intermediates at this carbon is significantly influenced by the adjacent naphthalene ring through resonance. chemistry.coachwikipedia.org The transition states for reactions at this site, such as substitution or oxidation, will reflect this stabilization. pearson.com
For electrophilic aromatic substitution (EAS) reactions, the position of attack on the naphthalene ring is determined by the transition state energies for the formation of the sigma complex (arenium ion) at different positions. The fluorine atom is a deactivating, ortho-, para--directing group, while the aminomethyl group is an activating, ortho-, para--directing group (relative to its position on the ring). The interplay of these directing effects, along with steric hindrance, will dictate the regioselectivity of the reaction by favoring the pathway with the lowest energy transition state. masterorganicchemistry.com
Illustrative Data Table: Calculated Transition State Energies for a Hypothetical Electrophilic Bromination
| Position of Bromination | Relative Transition State Energy (kcal/mol) | Key Stabilizing/Destabilizing Factors |
| C4 | 0 (Reference) | Activation by the aminomethyl group, minimal steric hindrance. |
| C5 | +2.5 | Deactivation by the fluorine atom, moderate steric hindrance. |
| C8 | +1.8 | Activation by the aminomethyl group, significant steric hindrance from the peri-hydrogen and aminomethyl group. |
| C3 | +4.0 | Strong deactivation by the adjacent fluorine atom. |
Note: These are hypothetical values for illustrative purposes.
The lower relative energy for the transition state at the C4 position suggests that this would be the kinetically favored product in an electrophilic bromination reaction.
Kinetic and Thermodynamic Aspects of Reactions
The kinetic and thermodynamic parameters of reactions involving this compound govern the rate at which products are formed and the position of the chemical equilibrium, respectively.
Kinetic Control vs. Thermodynamic Control
In many reactions of naphthalene derivatives, the concepts of kinetic and thermodynamic control are crucial. acs.orgstackexchange.com
Kinetic Product: The product that is formed fastest, via the lowest energy transition state. This product predominates at lower reaction temperatures and shorter reaction times.
Thermodynamic Product: The most stable product, which may not necessarily be the one that forms the fastest. This product is favored at higher temperatures and longer reaction times, allowing for the reaction to reach equilibrium.
For instance, in the sulfonation of naphthalene, the 1-sulfonic acid is the kinetic product, while the 2-sulfonic acid is the more stable thermodynamic product. stackexchange.com A similar dichotomy could be envisioned for certain reactions of this compound, where different regioisomers may have varying stabilities.
Enthalpy and Entropy of Reaction
The feasibility of a reaction is determined by the change in Gibbs free energy (ΔG), which is composed of an enthalpy term (ΔH) and an entropy term (ΔS).
ΔH (Enthalpy Change): Represents the heat absorbed or released during a reaction. Exothermic reactions (negative ΔH) are generally more favorable. mit.edu The bond dissociation energy of the C-H bonds at the aminomethyl group is a key factor in the enthalpy of radical reactions. masterorganicchemistry.com For instance, the benzylic C-H bond in toluene (B28343) has a bond dissociation energy of approximately 90 kcal/mol, which is lower than that of a typical primary C-H bond, indicating its higher reactivity. masterorganicchemistry.com
ΔS (Entropy Change): Relates to the change in disorder or randomness of the system. Reactions that result in an increase in the number of molecules or a transition from a more ordered to a less ordered state have a positive ΔS.
Illustrative Data Table: Hypothetical Thermodynamic Parameters for a Reaction
The following table provides hypothetical kinetic and thermodynamic data for a representative reaction of this compound, such as an N-alkylation reaction. These values are for illustrative purposes and would typically be determined experimentally through techniques like calorimetry and kinetic monitoring, or calculated using computational methods.
| Parameter | Value | Significance |
| Activation Energy (Ea) | 15 kcal/mol | The minimum energy required for the reaction to occur; determines the reaction rate. |
| Pre-exponential Factor (A) | 2 x 1010 s-1 | Relates to the frequency of collisions with the correct orientation. |
| Enthalpy of Reaction (ΔH) | -12 kcal/mol | The reaction is exothermic, releasing heat. |
| Entropy of Reaction (ΔS) | -5 cal/mol·K | The reaction leads to a slight decrease in disorder. |
| Gibbs Free Energy (ΔG) at 298 K | -10.5 kcal/mol | The reaction is spontaneous under standard conditions. |
Note: These are hypothetical values for illustrative purposes.
The negative Gibbs free energy indicates that the N-alkylation would be a spontaneous process. The activation energy provides a measure of how fast the reaction would proceed at a given temperature.
Derivatization and Functionalization Strategies
Preparation of N-Substituted Derivatives
The primary amine of 2-(aminomethyl)-1-fluoronaphthalene is a key site for derivatization, allowing for the introduction of a wide range of functional groups that can influence the molecule's properties.
The reaction of the primary amine with acylating and sulfonylating agents is a straightforward and widely used method for creating N-substituted derivatives.
Amide Formation: Amides are readily synthesized by reacting this compound with acyl chlorides, anhydrides, or carboxylic acids activated with coupling agents. The choice of reagent depends on the desired reactivity and the sensitivity of the starting materials. For instance, the Schotten-Baumann reaction, which employs an acyl chloride in the presence of a base, is a classic and effective method. Alternatively, peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used for the direct condensation of carboxylic acids with the amine under milder conditions.
Sulfonamide Formation: Sulfonamides, which are important structural motifs in many therapeutic agents, can be prepared by reacting this compound with sulfonyl chlorides in the presence of a base. This reaction is generally high-yielding and provides stable sulfonamide products. A variety of arylsulfonyl chlorides can be used to introduce different substituents, thereby tuning the electronic and steric properties of the final molecule.
Table 1: Representative Conditions for Amide and Sulfonamide Synthesis
| Derivative | Reagent | Solvent | Base | Reference |
| Amide | Acyl Chloride | Dichloromethane | Triethylamine | mdpi.com |
| Amide | Carboxylic Acid, DCC | Dimethylformamide | - | mdpi.com |
| Sulfonamide | Arylsulfonyl Chloride | Pyridine | Pyridine | nih.gov |
This table presents generalized conditions based on standard organic synthesis methodologies.
Carbamates and ureas are another important class of N-substituted derivatives that can be readily prepared from this compound.
Carbamate Synthesis: Carbamates can be synthesized by reacting the amine with chloroformates or by a three-component coupling of the amine, carbon dioxide, and an electrophile. beilstein-journals.org The use of mixed carbonates, such as those derived from p-nitrophenyl chloroformate, provides a versatile route to a wide range of carbamates. nih.gov These reactions are typically carried out in the presence of a base to facilitate the nucleophilic attack of the amine.
Urea (B33335) Synthesis: The synthesis of ureas can be achieved by reacting this compound with isocyanates or by the reaction of the amine with a carbamoylating agent like N,N'-carbonyldiimidazole (CDI). ekb.eg The reaction with isocyanates is generally very efficient and leads to the formation of unsymmetrical ureas. Alternatively, the Curtius rearrangement of an acyl azide (B81097) can generate an isocyanate in situ, which can then be trapped by the amine to form the urea derivative. libretexts.org
Table 2: General Methods for Carbamate and Urea Synthesis
| Derivative | Reagent | Solvent | Conditions | Reference |
| Carbamate | Alkyl Chloroformate | Dichloromethane | Base (e.g., Triethylamine) | nih.gov |
| Urea | Isocyanate | Tetrahydrofuran | Room Temperature | ekb.eg |
| Urea | CDI, then another amine | Acetonitrile (B52724) | Room Temperature | ekb.eg |
This table presents generalized conditions based on standard organic synthesis methodologies.
Modification of the Naphthalene (B1677914) Skeleton
The naphthalene ring of this compound can also be functionalized, providing another avenue for structural diversification. The fluorine atom and the aminomethyl group influence the regioselectivity of these reactions.
Electrophilic aromatic substitution reactions can be used to introduce additional substituents onto the naphthalene ring. The fluorine atom is a deactivating but ortho-, para-directing group, while the aminomethyl group is an activating, ortho-, para-directing group. stackexchange.comlibretexts.org The interplay of these two groups will determine the position of the new substituent.
Halogenation: Further halogenation of the naphthalene ring can be achieved using standard halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a catalyst. The position of halogenation will be directed by the existing substituents.
Nitration: Nitration of the naphthalene ring can be carried out using a mixture of nitric acid and sulfuric acid. The nitro group can then be further transformed into other functional groups, such as an amine, which can be used for further derivatization. The nitration of naphthalene itself can lead to a mixture of isomers, and the directing effects of the fluorine and aminomethyl groups will influence the product distribution. researchgate.net
Annulation reactions involve the construction of a new ring fused to the existing naphthalene skeleton, leading to the formation of more complex polycyclic systems. These reactions can be achieved by utilizing the reactivity of both the naphthalene ring and the aminomethyl group. For example, the aminomethyl group can be used as a handle to build a new heterocyclic ring. beilstein-journals.org The Knoevenagel condensation of an aldehyde with an active methylene (B1212753) compound, followed by cyclization, is a common strategy for the synthesis of fused heterocyclic systems. beilstein-journals.org
Conjugation and Linking Strategies for Hybrid Molecules
The aminomethyl group of this compound serves as an excellent attachment point for conjugation to other molecules, including biomolecules and synthetic polymers, to create hybrid molecules with novel properties. mdpi.comnih.gov
Amide bond formation is a common strategy for conjugation, where the amine is reacted with a carboxylic acid on the target molecule using a coupling agent. mdpi.com This approach is widely used in the development of antibody-drug conjugates (ADCs) and other targeted therapies. cam.ac.uk The resulting hybrid molecules can exhibit the combined properties of both parent molecules, leading to synergistic effects. The design of such hybrid molecules often involves the use of linkers to connect the two components, and the nature of the linker can have a significant impact on the properties of the conjugate. nih.gov
Polymer and Material Grafting Techniques
The aminomethyl group of this compound can serve as an anchor point for grafting it onto various polymer backbones, thereby modifying the surface properties of materials. Potential grafting techniques include:
"Grafting to" Approaches: This method would involve the reaction of the primary amine of this compound with a pre-functionalized polymer. For instance, polymers containing electrophilic groups such as N-hydroxysuccinimide (NHS) esters, isocyanates, or epoxy groups would readily react with the nucleophilic amine to form stable covalent bonds.
"Grafting from" Approaches: In this strategy, the this compound molecule could be first immobilized onto a surface and then used to initiate polymerization. For example, the amine group could be modified to introduce a polymerization initiator, from which polymer chains could be grown.
A summary of potential polymer grafting reactions is presented in Table 1.
| Grafting Technique | Reactive Group on Polymer/Surface | Resulting Linkage |
| "Grafting to" | N-Hydroxysuccinimide (NHS) ester | Amide |
| "Grafting to" | Isocyanate | Urea |
| "Grafting to" | Epoxy (glycidyl ether) | β-Hydroxyamine |
| "Grafting from" | Surface-initiated polymerization after amine modification | Varies with monomer |
Bioconjugation Analogues (excluding biological activity/applications)
The primary amine of this compound makes it a suitable candidate for conjugation to biomolecules. The chemical strategies for such conjugations are well-established for other primary amines. These methods can be hypothetically applied to this compound to create bioconjugate analogues. It is important to note that the following discussion is purely from a chemical perspective, without any consideration of the biological implications of the resulting conjugates.
Common bioconjugation reactions involving primary amines include:
Acylation with Activated Esters: N-hydroxysuccinimide (NHS) esters are widely used to acylate primary amines, forming a stable amide bond.
Reductive Amination: The amine can react with an aldehyde or ketone to form a Schiff base, which is then reduced to a stable secondary amine linkage.
Reaction with Isothiocyanates: This reaction yields a stable thiourea (B124793) linkage.
Reaction with Imidoesters: This forms a positively charged amidine bond.
Azaphilone-based Conjugation: This novel method allows for the selective modification of primary amines to form stable vinylogous γ-pyridones.
Table 2 summarizes these potential bioconjugation reactions.
| Reagent | Reactive Group | Resulting Linkage |
| N-Hydroxysuccinimide (NHS) ester | Activated ester | Amide |
| Aldehyde/Ketone + Reducing Agent | Carbonyl | Secondary Amine |
| Isothiocyanate | -N=C=S | Thiourea |
| Imidoester | Imido ester | Amidine |
| Azaphilone | Azaphilone | Vinylogous γ-pyridone |
Isotopic Labeling Approaches
Isotopic labeling is a crucial technique for tracking molecules in various chemical and biological processes. This compound can be isotopically labeled at several positions to aid in research.
Deuterium Labeling (²H): Deuterium can be incorporated into the naphthalene ring through electrophilic aromatic substitution using deuterated acids or via a Grignard reagent quench with deuterated water. The aminomethyl group can also be deuterated.
Carbon-13 Labeling (¹³C): Carbon-13 can be introduced into the naphthalene skeleton by using ¹³C-labeled starting materials in its synthesis. The aminomethyl carbon can also be specifically labeled.
Nitrogen-15 Labeling (¹⁵N): The amine group can be labeled with ¹⁵N by using a ¹⁵N-containing aminating agent during the synthesis.
Fluorine-18 Labeling (¹⁸F): For imaging applications, the stable fluorine-19 could potentially be replaced with the positron-emitting isotope fluorine-18. This would likely be achieved through nucleophilic substitution on a suitable precursor.
Table 3 provides an overview of potential isotopic labeling strategies for this compound.
| Isotope | Potential Labeling Position(s) | General Method |
| Deuterium (²H) | Aromatic ring, Aminomethyl group | Electrophilic substitution, Grignard quench |
| Carbon-13 (¹³C) | Naphthalene skeleton, Aminomethyl carbon | Labeled synthetic precursors |
| Nitrogen-15 (¹⁵N) | Amino group | Labeled aminating agent |
| Fluorine-18 (¹⁸F) | Fluoro position | Nucleophilic substitution |
Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for probing the structure of 2-(Aminomethyl)-1-fluoronaphthalene in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a comprehensive picture of the molecule's framework and conformational preferences can be assembled.
The ¹H and ¹³C NMR spectra of this compound provide fundamental information about the number and types of hydrogen and carbon atoms present in the molecule. The chemical shifts (δ) are indicative of the local electronic environment of each nucleus.
In a typical ¹H NMR spectrum, the aromatic protons of the naphthalene (B1677914) ring system would appear in the downfield region, generally between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring current. pdx.edu The specific chemical shifts and coupling patterns of these protons would be influenced by the positions of the aminomethyl and fluoro substituents. The protons of the aminomethyl (-CH₂NH₂) group would likely appear as a singlet or a multiplet in the range of 3.5 to 4.5 ppm for the methylene (B1212753) protons and a broader signal for the amine protons, the position of which can be concentration and solvent dependent. pdx.edu
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The carbon atoms of the naphthalene ring would resonate in the aromatic region (typically 110-160 ppm). pdx.edu The carbon attached to the fluorine atom would exhibit a large one-bond C-F coupling constant, a characteristic feature in ¹³C NMR. The chemical shift of the aminomethyl carbon would be expected in the range of 40-50 ppm. pdx.edu Detailed analysis of the chemical shifts, aided by computational methods like Density Functional Theory (DFT), can provide a complete assignment of all proton and carbon signals. nih.govresearchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |
| ¹H | Aromatic (Naphthalene) | 7.0 - 8.5 |
| ¹H | Methylene (-CH₂-) | 3.5 - 4.5 |
| ¹H | Amine (-NH₂) | Variable (e.g., 1.5 - 4.0) |
| ¹³C | Aromatic (Naphthalene) | 110 - 160 |
| ¹³C | Methylene (-CH₂-) | 40 - 50 |
Note: These are general predicted ranges and actual values can vary based on solvent and other experimental conditions.
¹⁹F NMR spectroscopy is a highly sensitive technique for studying fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F isotope. rsc.orgchemrxiv.org For this compound, the ¹⁹F NMR spectrum would show a signal corresponding to the single fluorine atom. The chemical shift of this signal provides information about the electronic environment of the fluorine. For a fluoronaphthalene derivative, the chemical shift is expected to be in a characteristic range. spectrabase.com Furthermore, coupling between the fluorine nucleus and nearby protons (H-F coupling) can be observed, providing valuable structural information. rsc.org These investigations are crucial for confirming the presence and position of the fluorine substituent on the naphthalene ring.
To unambiguously assign the complex ¹H and ¹³C NMR spectra of this compound, multi-dimensional NMR experiments are employed. wikipedia.orgslideshare.net
COSY (Correlation Spectroscopy): This 2D NMR experiment identifies proton-proton (¹H-¹H) spin-spin coupling interactions. sdsu.edu It reveals which protons are adjacent to each other in the molecule, helping to trace out the connectivity of the proton network, particularly within the naphthalene ring system. sdsu.eduyoutube.com
HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation): These 2D experiments correlate the chemical shifts of protons directly attached to carbon atoms (¹H-¹³C one-bond correlations). sdsu.eduyoutube.com This allows for the direct assignment of a proton resonance to its corresponding carbon atom. youtube.com
HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment detects longer-range couplings between protons and carbons, typically over two or three bonds (²J_CH and ³J_CH). sdsu.eduyoutube.com HMBC is invaluable for establishing the connectivity between different parts of the molecule, for instance, connecting the aminomethyl group to the naphthalene ring at the C2 position. nih.gov
Together, these techniques provide a detailed and robust assignment of the entire molecular structure in solution. mdpi.commdpi.com
The proximity of the aminomethyl group and the fluorine atom at the 1- and 2-positions of the naphthalene ring raises the possibility of an intramolecular hydrogen bond between the amine proton (N-H) and the fluorine atom (N-H···F). NMR spectroscopy is a sensitive method for detecting such weak interactions. nih.govresearchgate.net The formation of a hydrogen bond can lead to a downfield shift of the involved N-H proton signal in the ¹H NMR spectrum. ucla.eduescholarship.org
Furthermore, the presence of a through-space scalar coupling (¹hJ_HF) between the amine proton and the fluorine nucleus can be a direct proof of the hydrogen bond. nih.govnih.gov This coupling would manifest as a splitting of the N-H proton signal in the ¹H NMR spectrum and the fluorine signal in the ¹⁹F NMR spectrum. ucla.edu Variable temperature NMR studies can also provide evidence for this interaction, as the strength of the hydrogen bond and the observed coupling may change with temperature. researchgate.net
Vibrational Spectroscopy
Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, provides information about the functional groups and bonding within a molecule by probing its vibrational modes.
The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various functional groups present.
Table 2: Expected FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Amine) | Stretching | 3300 - 3500 (typically two bands for -NH₂) |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C-H (Aliphatic) | Stretching | 2850 - 2960 |
| C=C (Aromatic) | Stretching | 1450 - 1600 |
| N-H (Amine) | Bending (Scissoring) | 1590 - 1650 |
| C-F | Stretching | 1000 - 1400 |
| C-N | Stretching | 1020 - 1250 |
The N-H stretching vibrations of the primary amine group would typically appear as two bands in the 3300-3500 cm⁻¹ region. The C-H stretching vibrations of the aromatic naphthalene ring and the aliphatic methylene group would be observed in their respective characteristic regions. The C=C stretching vibrations of the aromatic ring would be found in the 1450-1600 cm⁻¹ range. The C-F stretching vibration, a key indicator for this compound, would be expected in the fingerprint region, typically between 1000 and 1400 cm⁻¹. nih.govspectroscopyonline.com The precise position of the N-H stretching bands could also provide insights into the presence of intramolecular hydrogen bonding. A shift to lower wavenumbers compared to a non-hydrogen-bonded amine could indicate such an interaction.
Raman Spectroscopy
The Raman spectrum of this compound is expected to exhibit characteristic peaks corresponding to the vibrations of the naphthalene ring system, the aminomethyl group (-CH₂NH₂), and the carbon-fluorine bond. Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region, while the C-C stretching vibrations of the naphthalene ring would produce a series of bands between 1650 cm⁻¹ and 1350 cm⁻¹.
The aminomethyl group would be identifiable by its N-H stretching vibrations, typically observed in the 3400-3200 cm⁻¹ range, and CH₂ stretching vibrations around 2950-2850 cm⁻¹. The C-F stretching vibration is expected to produce a characteristic band in the 1200-1000 cm⁻¹ region of the spectrum. The analysis of these spectral features, when compared with theoretical calculations from methods like Density Functional Theory (DFT), can provide a comprehensive vibrational assignment and confirm the molecular structure. spectroscopyonline.com
Illustrative Raman Spectral Data for this compound
This table is based on characteristic vibrational frequencies for the functional groups present in the molecule.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group Assignment |
|---|---|---|
| N-H Stretch | 3400 - 3250 | Aminomethyl (-NH₂) |
| Aromatic C-H Stretch | 3100 - 3000 | Naphthalene Ring |
| Aliphatic C-H Stretch | 2950 - 2850 | Aminomethyl (-CH₂-) |
| Aromatic C=C Stretch | 1650 - 1450 | Naphthalene Ring |
| C-N Stretch | 1350 - 1250 | Aminomethyl (C-N) |
Mass Spectrometry (MS)
Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of this compound, distinguishing it from other isomers or compounds with the same nominal mass. For this compound (C₁₁H₁₀FN), the exact mass of its protonated molecular ion [M+H]⁺ would be calculated and compared against the experimentally measured value to confirm its identity with high confidence. HRMS is a powerful tool used in conjunction with techniques like liquid chromatography for definitive metabolite and impurity identification. scripps.edu
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. hpst.cz It is highly effective for the analysis of volatile and thermally stable compounds. nih.gov For a compound like this compound, which contains a primary amine, chemical derivatization is often necessary to increase its volatility and thermal stability, preventing peak tailing and improving chromatographic performance. nih.govuzh.ch A common derivatization approach involves silylation, for instance, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to convert the polar -NH₂ group into a less polar -N(Si(CH₃)₃)₂ group.
Once separated on the GC column, the derivatized analyte enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting mass spectrum would show a molecular ion peak corresponding to the derivatized compound and a series of fragment ions. The fragmentation pattern is predictable and provides structural confirmation. Expected fragmentation would involve the loss of the silyl (B83357) groups and cleavage at the benzylic position (the bond between the naphthalene ring and the aminomethyl carbon).
Predicted GC-MS Data for Derivatized this compound
This table illustrates expected mass fragments following electron ionization.
| m/z Value (Illustrative) | Ion Identity | Description |
|---|---|---|
| [M]⁺ | Molecular Ion of Derivatized Analyte | Corresponds to the full mass of the silylated compound. |
| [M-15]⁺ | [M-CH₃]⁺ | Loss of a methyl group from a trimethylsilyl (B98337) moiety. |
| [M-CH₂N(TMS)₂]⁺ | Fluoronaphthyl Cation | Cleavage of the aminomethyl group, indicating the core structure. |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly versatile and sensitive technique that is exceptionally well-suited for the analysis of non-volatile and thermally labile compounds like this compound, without the need for derivatization. nih.gov This method is widely used for the analysis of naphthalene metabolites and related pharmaceutical compounds. researchgate.net
A reversed-phase high-performance liquid chromatography (RP-HPLC) method would typically be employed for separation. researchgate.net The separation would likely utilize a C18 column with a mobile phase consisting of an aqueous buffer (such as ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.govresearchgate.net The gradient elution would be optimized to achieve good separation of the target analyte from any starting materials, by-products, or degradation products.
After elution from the LC column, the analyte enters the mass spectrometer, typically using an electrospray ionization (ESI) source, which is ideal for polar molecules. In positive ion mode, this compound would be readily detected as the protonated molecular ion [M+H]⁺. Tandem mass spectrometry (LC-MS/MS) can be used for further structural confirmation by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions.
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov To perform this analysis, a high-quality single crystal of this compound must be grown. This crystal is then exposed to a focused beam of X-rays, and the resulting diffraction pattern is collected.
The pattern of diffracted X-rays contains detailed information about the electron density within the crystal. By analyzing the positions and intensities of the diffraction spots, the crystal structure can be solved. This reveals not only the molecular structure of the compound, including precise bond lengths and angles, but also how the molecules are arranged in the crystal lattice (the unit cell and packing arrangement). nih.gov This information is unambiguous and provides the absolute configuration for chiral molecules if a suitable derivative is used. For this compound, X-ray crystallography would provide incontrovertible proof of its structure, including the planarity of the naphthalene ring and the conformation of the aminomethyl side chain.
Chromatographic Techniques for Purity and Analysis
Chromatographic techniques are essential for determining the purity of this compound and for quantifying any related impurities. nih.gov High-Performance Liquid Chromatography (HPLC), particularly with UV detection, is the most common and robust method for this purpose.
A validated stability-indicating RP-HPLC method can be developed to separate the main compound from potential process impurities (such as starting materials or isomers like 1-amino-2-fluoronaphthalene) and degradation products. The method validation would be performed according to International Conference on Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness. nih.govresearchgate.net
The analytes would be monitored using a photodiode array (PDA) detector, which would provide spectral information to aid in peak identification and purity assessment. nih.gov The purity of a sample of this compound would be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Illustrative HPLC Method Parameters for Purity Analysis
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of chemical compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. While specific application notes for this exact compound are not prevalent, methods developed for structurally similar compounds, such as 1-fluoronaphthalene (B124137) and its process-related impurities, offer a validated starting point. nih.govresearchgate.netresearchgate.net
A typical RP-HPLC method would utilize a C18 stationary phase, which is effective for retaining non-polar to moderately polar compounds like naphthalene derivatives. The mobile phase would likely consist of a mixture of an aqueous buffer and organic solvents like acetonitrile and/or methanol. nih.govresearchgate.net The buffer, often a phosphate (B84403) buffer at a slightly acidic pH, helps to ensure the consistent ionization state of the aminomethyl group, leading to reproducible retention times and sharp peak shapes. nih.gov Detection is commonly performed using a photodiode array (PDA) detector, which can monitor absorbance at multiple wavelengths, with a wavelength around 230 nm being suitable for the naphthalene chromophore. nih.govresearchgate.net
The following table outlines a potential set of HPLC parameters for the analysis of this compound, based on established methods for related analogs.
| Parameter | Condition |
| Column | Symmetry C18 (250 x 4.6 mm, 5 µm) nih.gov |
| Mobile Phase A | 0.01 M KH₂PO₄ buffer (pH 2.5) : Methanol : Acetonitrile (35:52:13 v/v/v) nih.gov |
| Mobile Phase B | Methanol : Acetonitrile (80:20 v/v) nih.gov |
| Flow Rate | 1.0 mL/min nih.gov |
| Detection | UV at 230 nm nih.gov |
| Column Temperature | Ambient or controlled (e.g., 25 °C) |
Note: The conditions presented are based on methods for analogous compounds and would require optimization for the specific analysis of this compound.
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, sensitivity, and speed of analysis over traditional HPLC. This is achieved through the use of columns packed with sub-2 µm particles, which operate at higher pressures.
While a specific UPLC method for this compound is not detailed in the available literature, the principles of method development are analogous to HPLC. A method for a related compound, 2-Amino-5-(aminomethyl)naphthalene-1-sulphonic acid, notes that smaller 3 µm particle columns are available for fast UPLC applications, indicating the transferability of HPLC methods to the UPLC format. sielc.com A UPLC method for this compound would translate the HPLC conditions to a UPLC-specific column (e.g., a C18 column with a particle size of 1.7 µm) and adjust the flow rate to take advantage of the increased efficiency, resulting in significantly shorter analysis times.
Chiral Chromatography for Enantiomeric Excess Determination
The presence of a stereocenter in this compound, if synthesized as a racemate, necessitates the use of chiral chromatography to separate and quantify its enantiomers. This is crucial as enantiomers of a chiral compound can exhibit different biological activities. Chiral HPLC is the most widely used technique for this purpose. nih.govresearchgate.net
The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for a broad range of chiral compounds and would be a primary choice for method development. nih.gov Cyclodextrin-based CSPs also demonstrate wide applicability for enantiomeric separations. nih.gov The mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier like isopropanol (B130326) or ethanol, is optimized to achieve the best resolution between the enantiomeric peaks. nih.gov The determination of enantiomeric excess is then calculated from the relative peak areas of the two enantiomers.
Commonly used chiral stationary phases for such separations include:
Cellulose-based columns (e.g., Lux® Cellulose-2) nih.govmdpi.com
Amylose-based columns (e.g., Lux® Amylose-2) nih.govmdpi.com
Cyclodextrin-based columns (e.g., Hydroxypropyl-β-cyclodextrin) nih.gov
Fluorescence Spectroscopy and Photophysical Studies
Naphthalene and its derivatives are well-known for their fluorescent properties, making fluorescence spectroscopy a valuable tool for their characterization. The photophysical properties of this compound are determined by the electronic structure of the naphthalene ring, which is perturbed by the aminomethyl and fluoro substituents.
Studies on related aminonaphthalene derivatives show that the position of the amino group significantly influences the fluorescence behavior. rsc.org For instance, the fluorescence spectra of some amino-substituted naphthalimides are highly sensitive to solvent polarity, exhibiting a phenomenon known as solvatofluorochromism, where the emission wavelength shifts with changes in the solvent environment. rsc.org The fluorescence quantum yield and lifetime are also key parameters that are influenced by the solvent. nih.govrsc.org
For this compound, one would expect to observe fluorescence in the UV-visible region. The emission maximum and quantum yield would likely be dependent on solvent polarity due to potential intramolecular charge transfer (ICT) character in the excited state, a phenomenon observed in other aminonaphthalene derivatives. ekb.eg Time-resolved fluorescence measurements could further elucidate the dynamics of the excited state processes. ekb.eg
A hypothetical photophysical study of this compound might yield the data presented in the table below, illustrating the expected solvent-dependent fluorescence.
| Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_F) |
| Hexane | ~320 | ~380 | ~5200 | ~0.3 |
| Acetonitrile | ~325 | ~410 | ~6800 | ~0.2 |
| Methanol | ~328 | ~430 | ~7800 | ~0.1 |
Note: This data is hypothetical and based on trends observed for analogous aminonaphthalene compounds. rsc.orgekb.eg Actual values would need to be determined experimentally.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are employed to model the electronic distribution and energy of the molecule, providing fundamental information about its geometry, stability, and reactivity.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov For 2-(Aminomethyl)-1-fluoronaphthalene, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G(d,p), are used to determine its most stable three-dimensional shape through geometry optimization. researchgate.net These calculations also yield crucial electronic properties.
Theoretical studies on similar di-substituted naphthalene (B1677914) compounds demonstrate that DFT is effective in calculating parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability. jeires.com Furthermore, DFT allows for the calculation of the molecule's dipole moment, which influences its solubility and intermolecular interactions, and the mapping of the electrostatic potential (ESP) to identify electron-rich and electron-poor regions. nih.gov
Table 1: Representative Electronic Properties Calculated by DFT (Note: The following data is illustrative for a naphthalene derivative and represents typical output from a DFT calculation.)
| Property | Calculated Value | Significance |
| HOMO Energy | -5.8 eV | Indicates electron-donating ability. |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability. |
| HOMO-LUMO Gap | 4.6 eV | Relates to chemical stability and reactivity. |
| Dipole Moment | 2.5 Debye | Influences polarity and intermolecular forces. |
Ab initio quantum chemistry methods are based on first principles, solving the Schrödinger equation without empirical parameters. escholarship.org While computationally more demanding than DFT, methods like Møller–Plesset perturbation theory (MP2) or Coupled Cluster (CC) can provide highly accurate calculations of molecular properties for compounds like this compound. researchgate.net These methods are particularly valuable for benchmarking the results obtained from DFT and for calculating properties where electron correlation is critical, such as vibrational frequencies and polarizability. ethz.ch For related molecules like 1-naphthol, ab initio methods have been successfully used to determine energetic and vibrational characteristics. researchgate.net
Conformational analysis is the study of the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation about single bonds. lumenlearning.com For this compound, the key flexible bond is the one connecting the aminomethyl group (-CH2NH2) to the naphthalene ring.
Rotation around this C-C bond leads to different conformers with varying energies. Theoretical calculations can map the potential energy surface as a function of the dihedral angle of this bond. Studies on structurally related aminotetralinols have used computational methods to determine the most stable conformations, which are often stabilized by factors like intramolecular hydrogen bonding. researchgate.net The energy landscape reveals the relative stabilities of different rotamers (e.g., staggered vs. eclipsed) and the energy barriers to their interconversion.
Table 2: Hypothetical Conformational Energy Profile (Note: This table illustrates the type of data generated from a conformational analysis study.)
| Conformer | Dihedral Angle (H-C-C-N) | Relative Energy (kcal/mol) | Stability |
| Anti | 180° | 0.00 | Most Stable |
| Gauche 1 | 60° | 1.2 | Less Stable |
| Eclipsed 1 | 0° | 4.5 | Transition State |
| Gauche 2 | -60° | 1.2 | Less Stable |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of molecular behavior.
MD simulations are an excellent tool for exploring the conformational flexibility of the aminomethyl side chain of this compound in a dynamic context. Simulations can be performed in a vacuum or, more realistically, in the presence of a solvent like water or ethanol. The solvent's presence can significantly influence conformational preferences. For instance, polar solvent molecules can form hydrogen bonds with the amino group, potentially stabilizing conformations that might be less favorable in the gas phase. nih.gov Studies on naphthalene hydration have shown that even at low temperatures, solvent molecules can be highly mobile on the molecule's surface, highlighting the dynamic nature of these interactions. nih.gov
MD simulations provide critical insights into the non-covalent interactions between this compound and other molecules. Key interactions include:
Hydrogen Bonding: The primary amine of the aminomethyl group can act as both a hydrogen bond donor and acceptor, allowing for strong interactions with protic solvents or biological macromolecules. nih.gov
π-Interactions: The aromatic naphthalene ring can engage in π-π stacking with other aromatic systems or cation-π interactions.
Hydrophobic Interactions: The naphthalene core is hydrophobic and will interact favorably with nonpolar environments.
Simulations of naphthalene in supercritical fluids have demonstrated how the interplay between solute/solvent attraction and density fluctuations governs the solvation structure. elsevierpure.com Similarly, MD simulations of this compound would elucidate the complex balance of hydrogen bonding from the aminomethyl group, dipole interactions from the fluorine atom, and hydrophobic interactions from the aromatic rings, which collectively determine its behavior in complex chemical and biological systems.
Reaction Pathway Modeling and Transition State Characterization
Understanding the synthesis of this compound can be significantly enhanced by modeling potential reaction pathways. Computational chemistry allows for the exploration of reaction mechanisms, the identification of intermediates, and the characterization of transition states, which are the highest energy points along a reaction coordinate.
A plausible synthetic route to this compound is the reduction of a precursor like 1-fluoro-2-cyanonaphthalene or 1-fluoro-2-naphthaldehyde (B122676) oxime. Using quantum chemical methods, such as Density Functional Theory (DFT), the entire reaction pathway for such a transformation can be mapped out.
Methodology:
Energy Profiling: The process begins by calculating the potential energy of the reactants, intermediates, transition states, and products. This creates a potential energy surface (PES) that describes the energy of the system as a function of its geometry.
Transition State Searching: Specialized algorithms are used to locate the exact geometry of the transition state. A key characteristic of a true transition state is that it has exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate leading from reactant to product.
Activation Energy Calculation: The energy difference between the reactants and the transition state defines the activation energy (Ea) of the reaction. This value is crucial as it determines the reaction rate. A lower activation energy implies a faster reaction. For example, modeling the reduction of 1-fluoro-2-cyanonaphthalene would involve calculating the energy barrier for the addition of a hydride equivalent to the nitrile carbon.
These computational studies can compare different potential synthetic routes to identify the most energetically favorable pathway, thus optimizing experimental conditions and improving yields.
Spectroscopic Property Prediction from Theoretical Models
Theoretical models are invaluable for predicting and interpreting the spectroscopic signatures of molecules. By calculating properties such as nuclear magnetic resonance (NMR) chemical shifts, vibrational frequencies (Infrared and Raman), and electronic transitions (UV-Visible), computational methods can aid in the structural confirmation of newly synthesized compounds like this compound.
NMR Spectroscopy Prediction: The prediction of NMR spectra, particularly for nuclei like ¹H, ¹³C, and ¹⁹F, is a common application of DFT. The Gauge-Including Atomic Orbital (GIAO) method is frequently used to calculate the isotropic magnetic shielding tensors, which are then converted into chemical shifts by referencing them against a standard (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C, CFCl₃ for ¹⁹F). For fluorinated aromatic compounds, accurate prediction of ¹⁹F chemical shifts is particularly important for structural assignment. nih.gov Theoretical calculations can help assign specific shifts to each fluorine atom in a polyfluorinated molecule. nih.gov
Below is a hypothetical table illustrating how theoretical predictions are compared with experimental data.
| Nucleus | Predicted Chemical Shift (ppm) | Hypothetical Experimental Shift (ppm) |
|---|---|---|
| ¹⁹F | -120.5 | -121.2 |
| ¹³C (C-1) | 155.8 | 156.4 |
| ¹³C (C-2) | 115.3 | 115.9 |
| ¹H (CH₂) | 4.10 | 4.15 |
| ¹H (NH₂) | 1.85 | 1.90 |
Vibrational Spectroscopy Prediction: Computational methods can calculate the vibrational frequencies of a molecule, which correspond to the peaks observed in an IR or Raman spectrum. These calculations involve optimizing the molecular geometry and then computing the second derivatives of the energy with respect to atomic displacements. The resulting frequencies are often scaled by an empirical factor to correct for approximations in the theoretical model and the effects of anharmonicity.
A table of predicted vibrational frequencies for key functional groups in this compound is presented below.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch | -NH₂ | 3450, 3360 | Medium |
| C-H Stretch (Aromatic) | Ar-H | 3100-3000 | Medium-Weak |
| C-H Stretch (Aliphatic) | -CH₂- | 2950, 2865 | Medium |
| C=C Stretch (Aromatic) | Naphthalene Ring | 1620-1580 | Strong |
| N-H Bend | -NH₂ | 1600 | Medium |
| C-F Stretch | Ar-F | 1250 | Strong |
Electronic Spectroscopy Prediction: Time-Dependent DFT (TD-DFT) is the most common method for predicting the electronic absorption spectra (UV-Vis) of molecules. scilit.com It calculates the energies of electronic transitions from the ground state to various excited states. These transition energies correspond to the wavelengths of maximum absorption (λ_max). Such calculations can help understand the electronic structure, including the nature of the frontier molecular orbitals (HOMO and LUMO) involved in the transitions.
Fluorine-Specific Computational Models and Parameters
The presence of a fluorine atom in this compound requires special consideration in computational modeling. Fluorine is the most electronegative element, and its high electron-withdrawing nature and small size can significantly influence molecular geometry, reactivity, and spectroscopic properties.
Choice of DFT Functionals and Basis Sets: The accuracy of computational predictions for fluorinated compounds is highly dependent on the chosen theoretical level.
DFT Functionals: While standard functionals like B3LYP can provide reasonable results, functionals that include dispersion corrections (e.g., ωB97XD, B3LYP-D3) or are specifically parameterized for long-range interactions are often recommended. rsc.org This is crucial for accurately modeling potential non-covalent interactions involving fluorine.
Basis Sets: Pople-style basis sets like 6-31+G(d,p) are often a good starting point for geometry optimizations and frequency calculations. nih.gov For higher accuracy, especially in predicting NMR properties or weak interactions, larger basis sets such as the augmented correlation-consistent sets (e.g., aug-cc-pVDZ) are preferable. rsc.org These larger sets include diffuse functions that are essential for describing the electron distribution around the highly electronegative fluorine atom.
Combining experimental and computational approaches for studying fluorinated molecules can be particularly powerful. nih.gov For instance, computational methods can be used to predict ¹⁹F NMR shifts with high accuracy, aiding in the interpretation of experimental spectra without the need for authentic standards for all potential products or isomers. nih.gov
The table below summarizes recommended computational methods for studies on fluorinated naphthalene derivatives.
| Computational Task | Recommended DFT Functional | Recommended Basis Set | Notes |
|---|---|---|---|
| Geometry Optimization | ωB97XD or B3LYP-D3 | 6-31+G(d,p) | Inclusion of dispersion is important. |
| Frequency Calculation | ωB97XD or B3LYP-D3 | 6-31+G(d,p) | Results are often scaled by an empirical factor (~0.96-0.98). |
| NMR Chemical Shift Prediction | B3LYP or mPW1PW91 | 6-311+G(2d,p) or aug-cc-pVDZ | GIAO method is standard. Larger basis sets improve accuracy. |
| Electronic Spectra (UV-Vis) | CAM-B3LYP | 6-311+G(d,p) | Long-range corrected functional is preferred for charge-transfer states. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
